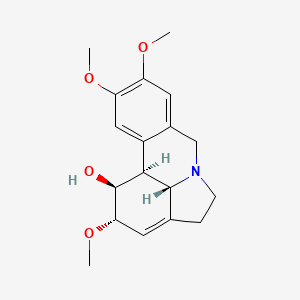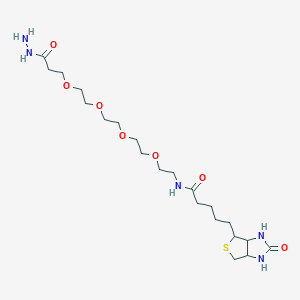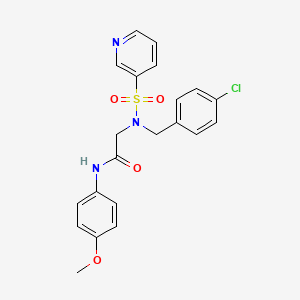
Galanthine
Vue d'ensemble
Description
Galanthine is a type of acetylcholinesterase inhibitor . It is an alkaloid extracted from the bulbs and flowers of Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), Galanthus woronowii (Voronov’s snowdrop), and other members of the family Amaryllidaceae . It is primarily known for its potential to slow cognitive decline .
Synthesis Analysis
Galanthine has been synthesized through various methods. A review article summarizes the recent progress in the total synthesis of galanthine from 2006 to 2023 . The development of synthetic strategies for the total synthesis of galanthine parallels the advances in modern synthetic organic chemistry .
Molecular Structure Analysis
The molecular formula of Galanthine is C18H23NO4 . Its average mass is 317.379 Da and its monoisotopic mass is 317.162720 Da . An in-silico study established the high affinity and the way galanthine interacts with the active site of the TcAChE enzyme .
Chemical Reactions Analysis
Galanthine’s chemical reactions have been studied extensively. For example, a synthetic chemist’s guide to electroanalytical tools for studying reaction mechanisms provides insights into the chemical reactions of Galanthine .
Physical And Chemical Properties Analysis
Galanthine has a molecular formula of C18H23NO4, an average mass of 317.379 Da, and a monoisotopic mass of 317.162720 Da .
Applications De Recherche Scientifique
Alkaloids from Hippeastrum papilio
Galanthamine, closely related to galanthine, is an acetylcholinesterase inhibitor used in Alzheimer’s disease treatment. It's derived from plants in the Amaryllidaceae family, including Hippeastrum papilio, which contains substantial quantities of galanthamine. This study focuses on the isolation of new alkaloids, including 11β-hydroxygalanthamine, and their in vitro acetylcholinesterase inhibitory activity (de Andrade et al., 2011).
Galanthamine from Snowdrop
This review traces the development of galanthamine, isolated from various Amaryllidaceae plants, including snowdrop and Narcissus species. Initially used in Eastern European countries for poliomyelitis treatment, galanthamine has become important in Alzheimer's disease treatment (Heinrich & Teoh, 2004).
Review of the Acetylcholinesterase Inhibitor Galanthamine
Galanthamine is derived from Amaryllidaceae plants like the common snowdrop. It inhibits acetylcholinesterase activity and is used in Alzheimer’s disease treatment. Its efficacy in improving cognitive function in Alzheimer’s patients has been demonstrated in clinical trials (Sramek et al., 2000).
Alkaloid Profiling of Galanthus woronowii Losinsk.
This study analyzed the alkaloid profiles of Galanthus woronowii, identifying compounds like galanthamine and galanthine. The acetylcholinesterase inhibitor potential of extracts from this plant was significant, suggesting its utility in medical applications (Bozkurt et al., 2017).
Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase
This study focuses on the biosynthetic pathway of galanthamine in Narcissus spp. Understanding this pathway is crucial for developing synthetic biology platforms for botanical medicines like galanthamine (Kilgore et al., 2014).
Safety And Hazards
According to a safety data sheet, Galanthine has certain safety and hazard considerations . For example, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray of Galanthine . In case of skin contact, it is recommended to wash immediately with plenty of water and soap for at least 15 minutes .
Propriétés
IUPAC Name |
(1S,14S,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-21-13-7-11-9-19-5-4-10-6-15(23-3)18(20)16(17(10)19)12(11)8-14(13)22-2/h6-8,15-18,20H,4-5,9H2,1-3H3/t15-,16-,17+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIMPDXOQJYVDI-WNRNVDISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1O)C4=CC(=C(C=C4C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904247 | |
| Record name | Galanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galanthine | |
CAS RN |
517-78-2 | |
| Record name | Galanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)

![2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B2435925.png)
![6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2435926.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2435930.png)



![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)



![1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2435941.png)